N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c1-2-17(6-5-16)11(19)9-4-3-8(12(13,14)15)7-10(9)18(20)21/h3-4,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDYTCYHIVKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyanomethyl and ethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N-(Cyanomethyl)-N-ethyl-2-amino-4-(trifluoromethyl)benzamide, while substitution reactions can lead to various cyanoacetamide derivatives .
Scientific Research Applications
N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Functional Group Impact
The table below compares key structural features and applications of N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide with similar benzamide derivatives:
Key Observations:
- Nitro Group Positioning: The target compound’s nitro group at the 2-position contrasts with flutolanil’s trifluoromethyl at the same position.
- Trifluoromethyl Prevalence : Trifluoromethyl groups (as in the target compound and flutolanil) enhance lipophilicity and metabolic stability, a common feature in agrochemicals .
- N-Substituent Diversity: The cyanomethyl-ethyl combination in the target compound is unique compared to phenyl or heterocyclic N-substituents in analogs.
Structural and Crystallographic Considerations
- Crystal Packing : Analogous nitro-containing benzamides (e.g., ) exhibit varied molecular conformations due to nitro group steric and electronic effects. The target’s 2-nitro-4-CF₃ arrangement may influence crystal lattice stability or intermolecular interactions .
- Software Tools : Programs like Mercury () enable comparative analysis of packing patterns and intermolecular motifs, which could elucidate the target’s solid-state behavior relative to analogs .
Biological Activity
N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide is an organic compound with notable potential in various biological applications due to its unique chemical structure. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Cyanomethyl group
- Ethyl group
- Nitro group
- Trifluoromethyl group
These groups contribute to its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity, which is essential for membrane penetration and interaction with biological targets.
Synthesis Methods
This compound is typically synthesized through the cyanoacetylation of amines. The process involves:
- Reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
- Optimization of reaction conditions to achieve high yields, often utilizing continuous flow reactors in industrial settings.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of the Nitro Group : This can lead to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects or modulation of metabolic pathways.
- Enhanced Membrane Penetration : The lipophilic nature of the trifluoromethyl group aids in crossing lipid membranes, facilitating interactions with proteins and other biomolecules.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example:
- IC50 values for AChE inhibition ranged from 27.04 µM to 106.75 µM, indicating moderate inhibitory potential .
Case Studies
- Antimycobacterial Activity : A study reported that N-substituted derivatives exhibited varying degrees of inhibition against M. tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 125 µM .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on eukaryotic cell lines showed that certain derivatives did not exhibit significant cytostatic properties, suggesting a selective action against microbial targets without harming human cells .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: A stepwise approach is recommended:
- Step 1: React 2-nitro-4-(trifluoromethyl)benzoic acid with cyanomethyl-ethylamine under anhydrous conditions using coupling agents like EDCI/HOBt .
- Step 2: Optimize solvent polarity (e.g., DMF vs. THF) to enhance intermediate stability.
- Step 3: Purify via gradient column chromatography (hexane/EtOAc) to isolate the product (>95% purity). Monitor by TLC and LC-MS .
Q. Which analytical techniques are most effective for confirming structural integrity, and how should data interpretation account for electronic effects?
- NMR: Use NMR to verify trifluoromethyl positioning (δ: -62 to -65 ppm). NMR should resolve splitting patterns from the nitro group’s electron-withdrawing effects .
- XRD: Single-crystal X-ray diffraction with SHELX refinement resolves spatial arrangements of the cyanomethyl-ethylamine substituent .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of NO group) .
Q. What in vitro bioactivity screening strategies are recommended for evaluating kinase inhibition or antimicrobial potential?
- Kinase Assays: Use FRET-based enzymatic assays (e.g., EGFR-TK inhibition) with ATP-competitive binding studies. The trifluoromethyl group enhances hydrophobic interactions .
- Antimicrobial Screening: Employ microdilution assays (MIC) against Gram-positive bacteria. Nitro groups often confer redox-mediated toxicity .
Advanced Research Questions
Q. How can single-crystal XRD with SHELX refinement resolve ambiguities in molecular conformation?
Q. What statistical approaches analyze discrepancies between docking predictions and experimental IC50_{50}50 values?
Q. How should SAR studies differentiate contributions of key substituents to target binding?
- Design: Synthesize analogs lacking individual groups (e.g., nitro-free variant).
- Assays: Compare inhibition profiles (e.g., IC shifts >10x for trifluoromethyl deletion in kinase assays).
- Finding: The cyanomethyl group improves solubility but reduces logP, requiring trade-off analysis .
Q. What computational methods model electron-withdrawing effects on reactivity?
Q. Which specialized techniques characterize polymorphic behavior and thermal stability?
Q. What engineering considerations are critical for gram-scale production?
- Process: Optimize Buchwald-Hartwig coupling (Pd(OAc), Xantphos) with continuous flow reactors to minimize intermediate degradation.
- Quality Control: Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. How can ITC/SPR investigate synergistic effects with co-administered agents?
- ITC: Measure binding thermodynamics (ΔG, ΔH) between the compound and co-therapeutics (e.g., cisplatin).
- SPR: Quantify association/dissociation rates (k/k) to identify cooperative binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
